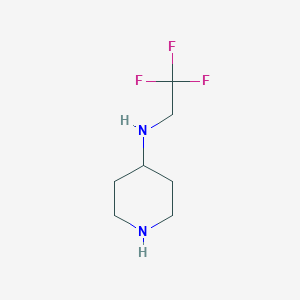

N-(2,2,2-trifluoroethyl)piperidin-4-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-(2,2,2-trifluoroethyl)piperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13F3N2/c8-7(9,10)5-12-6-1-3-11-4-2-6/h6,11-12H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOHSSRPABGLLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1NCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to N-(2,2,2-trifluoroethyl)piperidin-4-amine: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction

N-(2,2,2-trifluoroethyl)piperidin-4-amine is a fluorinated organic compound that has garnered interest within the medicinal chemistry and drug discovery sectors. The incorporation of a trifluoroethyl group onto the piperidine scaffold can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The trifluoromethyl group is known to enhance metabolic stability, binding affinity, and lipophilicity, making it a valuable moiety in the design of novel therapeutic agents.[1][2] The piperidine ring, a common scaffold in many pharmaceuticals, provides a versatile framework for structural modification to optimize drug-like properties.[3] This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of this compound, offering a valuable resource for researchers in the field.

Chemical Structure and Properties

This compound is characterized by a piperidine ring substituted at the 4-position with an amino group and at the 1-position with a 2,2,2-trifluoroethyl group.

Molecular Formula: C₇H₁₃F₃N₂[4]

CAS Number: 187217-99-8[4]

Molecular Weight: 182.19 g/mol [4]

The chemical structure can be visualized as follows:

Caption: 2D structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that many of these properties are computationally predicted and should be confirmed by experimental data where possible.

| Property | Value | Source |

| Molecular Weight | 182.19 g/mol | PubChem[4] |

| Molecular Formula | C₇H₁₃F₃N₂ | PubChem[4] |

| XLogP3 (Predicted) | 1.0 | PubChem[4] |

| pKa (Predicted) | 9.91 ± 0.20 | ChemicalBook |

| Boiling Point (Predicted) | 161.8 ± 40.0 °C | ChemicalBook |

| Density (Predicted) | 1.145 ± 0.06 g/cm³ | ChemicalBook |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the piperidine ring, the methylene protons of the trifluoroethyl group, and the protons of the primary amine. The protons on the piperidine ring would appear as complex multiplets in the aliphatic region. The methylene protons adjacent to the trifluoromethyl group would likely appear as a quartet due to coupling with the fluorine atoms.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the piperidine ring, the methylene carbon of the trifluoroethyl group, and the carbon bearing the trifluoromethyl group. The carbon of the CF₃ group would exhibit a characteristic quartet due to one-bond coupling with the three fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would be expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve cleavage of the trifluoroethyl group and fragmentation of the piperidine ring.

Synthesis of this compound

The synthesis of this compound is most logically achieved through a two-step process involving a reductive amination followed by a deprotection step. This synthetic strategy is widely employed for the preparation of N-substituted piperidines.[5][6]

Synthetic Workflow Overview

Caption: General synthetic workflow for this compound.

Step 1: Reductive Amination

The initial step involves the reductive amination of a protected piperidone, typically N-Boc-4-piperidone, with 2,2,2-trifluoroethylamine. The tert-butyloxycarbonyl (Boc) group serves to protect the piperidine nitrogen from participating in the reaction.

Protocol:

-

Reaction Setup: To a solution of N-Boc-4-piperidone (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add 2,2,2-trifluoroethylamine (1.1-1.5 eq).

-

Imine Formation: Stir the mixture at room temperature for a period to allow for the formation of the intermediate imine or enamine.

-

Reduction: Add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2-2.0 eq), portion-wise to the reaction mixture. Sodium triacetoxyborohydride is often preferred due to its selectivity and tolerance of various functional groups.[5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The resulting crude product, tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate, can be purified by column chromatography on silica gel if necessary.

Step 2: Boc Deprotection

The final step is the removal of the Boc protecting group to yield the desired primary amine. This is typically achieved under acidic conditions.[7][8][9]

Protocol:

-

Reaction Setup: Dissolve the purified tert-butyl (1-(2,2,2-trifluoroethyl)piperidin-4-yl)carbamate from the previous step in a suitable solvent such as dichloromethane (DCM).

-

Acid Treatment: Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane or methanol.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The deprotection is usually complete within a few hours.

-

Workup: Upon completion, remove the solvent and excess acid under reduced pressure. If a salt of the product is desired, it can be isolated at this stage. To obtain the free base, dissolve the residue in water and basify with a suitable base (e.g., sodium hydroxide or sodium carbonate) to a pH > 10.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate). Combine the organic layers, dry over an anhydrous drying agent, filter, and concentrate under reduced pressure to yield this compound. Further purification can be achieved by distillation or crystallization if required.

Applications in Drug Discovery and Medicinal Chemistry

While specific, published biological data for this compound is limited, its structural motifs suggest its potential as a valuable building block in the synthesis of more complex molecules with therapeutic potential.

The trifluoroethyl group is a well-established bioisostere for other alkyl groups and can impart desirable properties such as increased metabolic stability and enhanced binding affinity to biological targets.[1] The presence of the primary amine at the 4-position of the piperidine ring provides a key functional handle for further chemical modifications. This amine can be readily derivatized to form amides, sulfonamides, or secondary and tertiary amines, allowing for the exploration of a wide range of chemical space in drug discovery programs.

Patents in the field of medicinal chemistry often describe the use of similar fluorinated piperidine derivatives as intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, N-trifluoroethylated piperidine moieties have been incorporated into molecules targeting a variety of receptors and enzymes.[10] The title compound is a plausible intermediate for the synthesis of novel compounds with potential activity in areas such as central nervous system disorders, inflammation, and oncology.

Safety and Handling

Based on the GHS classification from supplier data, this compound is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[4]

Hazard Statements:

-

H302: Harmful if swallowed.

-

H410: Very toxic to aquatic life with long lasting effects.

Precautionary Statements:

-

P264: Wash hands thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P273: Avoid release to the environment.

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant.

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chemical entity with significant potential as a building block in medicinal chemistry and drug discovery. Its synthesis can be reliably achieved through a reductive amination and deprotection sequence. The presence of both the trifluoroethyl group and a reactive primary amine on a piperidine scaffold makes it an attractive starting material for the synthesis of novel compounds with potentially enhanced pharmacological properties. Further research into the biological activities of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

-

J&K Scientific LLC. (2021, February 8). BOC Protection and Deprotection. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 16228722, 1-(2,2,2-Trifluoroethyl)piperidin-4-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). N-methyl-n-(2,2,2-trifluoroethyl)piperidin-4-amine. Retrieved from [Link]

-

Reddit. (2023, October 18). Boc De-protection. r/Chempros. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

- Google Patents. (n.d.). US10519164B2 - Processes for the preparation of (3S,4R)-3,ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

- Matassini, C., Clemente, F., & Cardona, F. (2018). The Double Reductive Amination Approach to the Synthesis of Polyhydroxypiperidines. Molecules, 23(8), 1999.

- Google Patents. (n.d.). EP2621894B1 - Method for preparing 2-amino-n-(2,2,2-trifluoroethyl) acetamide.

- Soloshonok, V. A., & Han, J. (2021). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 26(23), 7247.

- Bakunov, S. A., Bakunova, S. M., Wenzler, T., & Tidwell, R. R. (2010).

- Zhang, R., Liu, S., & Edgar, K. J. (2017). Efficient Synthesis of Secondary Amines by Reductive Amination of Curdlan Staudinger Ylides.

- van der Marel, G., & Codee, J. (Eds.). (2014). Reductive Amination Methodology for Synthesis of Primary Amines from Unprotected Synthons.

- Clemente, F., Matassini, C., & Cardona, F. (2020). Reductive Amination Routes in the Synthesis of Piperidine IminoSugars. Molecules, 25(3), 693.

- Google Patents. (2013, May 2). US8431154B2 - Nanochanneled device and related methods.

- Google Patents. (n.d.). US12103933B2 - Processes for the preparation of (3S,4R)-3-ethyl-4-(3H-imidazo[1,2-a]pyrrolo[2,3-e]-pyrazin-8-yl)-N-(2,2,2-trifluoroethyl)pyrrolidine-1-carboxamide and solid state forms thereof.

-

PubChemLite. (n.d.). 1-(2,2,2-trifluoroethyl)piperidin-4-amine. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(2,2,2-trifluoroethyl)piperidine-4-carboxamide hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). CN102351780A - Method for synthesizing 1-tert-butoxycarbonyl-4-acetylpiperidine.

- Gassama, A., et al. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie, 039, 31-40.

- Arulraj, R., & Muthu, K. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.

- Han, J., & Soloshonok, V. A. (2023). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 28(7), 2990.

- Sim, S. H., et al. (2011). SYNTHESIS OF 2-[3,3′-DI-(TERT-BUTOXYCARBONYL)-AMINODIPROPYLAMINE]-4,6-DICHLORO-1,3,5-TRIAZINE AND 1,3,5-[TRIS-PIPERAZINE]-TRIAZINE. Organic Syntheses, 88, 33-46.

- Han, J., & Soloshonok, V. A. (2022). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(23), 8206.

- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

- Winum, J. Y., Toupet, L., Barragan, V., Dewynter, G., & Montero, J. L. (2001). N-(tert-Butoxycarbonyl)-N-[4-(dimethylazaniumylidene)-1,4-dihydropyridin-1-ylsulfonyl]azanide: A New Sulfamoylating Agent. Structure and Reactivity toward Amines. Organic Letters, 3(14), 2241–2243.

Sources

- 1. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N-(2,2-Difluoroethyl)-4-methyl-4-piperidinamine | C8H16F2N2 | CID 132233262 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. Amine Protection / Deprotection [fishersci.co.uk]

- 8. reddit.com [reddit.com]

- 9. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 10. The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoroethyl Amine (TFEA) Pharmacophore: A Bioisosteric Powerhouse in Drug Discovery

[1]

Executive Summary: The Fluorine Effect

In modern medicinal chemistry, the 2,2,2-trifluoroethylamine (TFEA) motif (

By introducing a highly electron-withdrawing trifluoromethyl (

Physicochemical Profiling: The Basicity Cliff

The most profound impact of the TFEA group is the modulation of basicity. Standard alkyl amines are highly basic (

The

Table 1: Comparative Physicochemical Properties[1]

| Property | Ethylamine ( | 2,2,2-Trifluoroethylamine (TFEA) | Amide ( | Impact on Drug Design |

| ~10.7 | ~5.5 – 5.7 | ~ -0.5 | TFEA is neutral at pH 7.4, improving permeability.[1][2] | |

| H-Bond Donor | Strong (Charged) | Moderate (Neutral) | Moderate | Retains donor capability without the charge penalty.[1][2] |

| Lipophilicity ( | Baseline | +0.6 to +1.0 | Variable | |

| Metabolic Liability | High (N-dealkylation) | Low | Low (Hydrolysis risk) | TFEA blocks |

| Geometry | Tetrahedral ( | Tetrahedral ( | Planar ( | TFEA mimics the amide transition state. |

Technical Insight: The TFEA nitrogen is essentially non-basic at physiological pH. Unlike an amide, it retains

hybridization, allowing it to mimic the tetrahedral transition state of peptide bond hydrolysis—a feature exploited in protease inhibitors.

Metabolic Stability & Toxicology[3][4][5]

The TFEA motif acts as a "metabolic shield." In standard amines, the carbon

Mechanism of Stabilization[6]

-

C-H Bond Strengthening: The strong electron-withdrawing nature of fluorine strengthens the adjacent C-H bonds, increasing the bond dissociation energy (BDE) and making hydrogen abstraction by the CYP heme-oxo species energetically unfavorable.[1][2]

-

Steric Shielding: The Van der Waals radius of the

group (approx. equivalent to an isopropyl group) sterically hinders the approach of metabolic enzymes. -

Prevention of Reactive Metabolites: By preventing

-hydroxylation, TFEA avoids the formation of reactive iminium ions or aldehydes that can cause idiosyncratic toxicity.

Visualization: The Metabolic Blockade

The following diagram illustrates how TFEA diverts the metabolic fate compared to a standard ethyl amine.

Figure 1: Mechanistic comparison of metabolic fates. The TFEA group effectively halts the N-dealkylation pathway common to alkyl amines.[1][2]

Case Study: Odanacatib (Cathepsin K Inhibitor)[1][2][7][8][9][10]

Odanacatib represents the premier validation of the TFEA pharmacophore.

-

Target: Cathepsin K (Cysteine protease involved in bone resorption).[1][2][3]

-

Challenge: Early peptide-based inhibitors contained amide bonds that were rapidly hydrolyzed by the target enzyme itself or other peptidases.[1][2]

-

Solution: Replacement of the P2-P3 amide bond with a trifluoroethylamine linkage.[1][2][4]

Outcomes:

-

Potency: The TFEA group maintained the critical hydrogen bond to the Gly66 residue in the active site (mimicking the amide NH).

-

Stability: The

bond in TFEA is not a peptide bond; it is immune to proteolytic cleavage. -

Selectivity: The unique geometry and electronics improved selectivity against off-target cathepsins (B, L, S).

Key Learning: TFEA is not just a stable amine; it is a transition-state mimetic for protease inhibitors.[1][2]

Synthetic Methodologies

Installing the TFEA group requires specialized protocols due to the reduced nucleophilicity of the amine and the reactivity of fluorinated building blocks.

Protocol A: Reductive Amination (The "Hemiaminal" Route)

Best for: Late-stage functionalization of primary amines.[1][2]

Reagents:

-

Trifluoroacetaldehyde ethyl hemiacetal (TFAE): The stable precursor to the unstable trifluoroacetaldehyde.

-

Reducing Agent: Sodium cyanoborohydride (

) or Sodium triacetoxyborohydride (

Step-by-Step Workflow:

-

Imine Formation: Dissolve primary amine (1.0 eq) in Toluene or DCM.[1][2] Add TFAE (1.5 eq) and catalytic

-TsOH.[1][2] Reflux with Dean-Stark trap to remove ethanol/water.[1][2] Note: The electron-deficient aldehyde forms the imine slowly.[1][2] -

Reduction: Cool the imine solution. Add

(2.0 eq) in portions. -

Workup: Quench with aqueous

. Extract with EtOAc.[1][2]

Protocol B: Nucleophilic Substitution (The "Triflate" Route)

Best for: Synthesis of simple TFEA building blocks.

Reagents:

-

2,2,2-Trifluoroethyl triflate (TFE-OTf): Highly reactive alkylating agent.[1][2]

-

Base:

or DIPEA (Hünig's base).[1][2]

Step-by-Step Workflow:

-

Activation: Dissolve the amine substrate in anhydrous DCM at 0°C. Add non-nucleophilic base (DIPEA, 2.5 eq).

-

Addition: Dropwise addition of TFE-OTf (1.1 eq). Caution: TFE-OTf is a potent alkylator.[1][2]

-

Monitoring: Reaction is usually rapid (< 2 hours).[1][2] Monitor by LCMS.[1][2]

-

Purification: Silica gel chromatography. TFEA products are less polar than starting amines.[1][2]

Synthetic Decision Tree

Figure 2: Decision matrix for selecting the optimal synthetic route based on available starting materials.

References

-

Gauthier, J. Y., et al. (2008). The discovery of odanacatib (MK-0822), a selective inhibitor of cathepsin K.[1][2] Bioorganic & Medicinal Chemistry Letters.[1][2][5]

-

Black, W. C., et al. (2005). Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K.[8][4] Bioorganic & Medicinal Chemistry Letters.[1][2][5]

Sources

- 1. Odanacatib | C25H27F4N3O3S | CID 10152654 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Odanacatib - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Trifluoroethylamines as amide isosteres in inhibitors of cathepsin K - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Introduction of Trifluoroethylamine as Amide Isostere by C-H Functionalization of Heteroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. semanticscholar.org [semanticscholar.org]

- 10. Synthesis of functionalized α - trifluoroethyl amine scaffolds via Grignard addition to N -aryl hemiaminal ethers - RSC Advances (RSC Publishing) DOI:10.1039/C3RA47708H [pubs.rsc.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemimpex.com [chemimpex.com]

- 14. chemrxiv.org [chemrxiv.org]

- 15. researchgate.net [researchgate.net]

N-(2,2,2-trifluoroethyl)piperidin-4-amine molecular weight and formula

This guide serves as an authoritative technical resource on N-(2,2,2-trifluoroethyl)piperidin-4-amine , a critical fluorinated building block in modern medicinal chemistry.

Chemical Identity & Structural Disambiguation

Critical Note on Nomenclature: The name "this compound" is chemically ambiguous in commercial catalogs. It strictly refers to the exocyclic amine substitution (Isomer B). However, it is frequently used loosely to describe the nuclear (ring) substitution (Isomer A).

To ensure experimental precision, this guide distinguishes between the two isomers. Isomer A is the dominant commercial building block; Isomer B is a specialized intermediate for modulating amine basicity.

Comparative Identity Table

| Feature | Isomer A (Ring-Substituted) | Isomer B (Exocyclic-Substituted) |

| Systematic Name | 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | This compound |

| Structure Description | Trifluoroethyl group on the piperidine nitrogen .[1][2] | Trifluoroethyl group on the primary amine at C4.[3][4] |

| CAS Number | 187217-99-8 (Free base)1177271-15-6 (2HCl) | 2751615-90-2 (Specific salt form)(Verify specific salt batch) |

| Molecular Formula | C | C |

| Molecular Weight | 182.19 g/mol | 182.19 g/mol |

| Exact Mass | 182.1031 | 182.1031 |

| Primary Utility | Linker scaffold; introduces piperidine via 4-NH | Basicity modulation; introduces low-pKa amine. |

Physicochemical Profile & The "Fluorine Effect"

The incorporation of the 2,2,2-trifluoroethyl moiety is a strategic design choice in hit-to-lead optimization. It acts as a bioisostere for the ethyl group but with profoundly different electronic properties.

Key Properties[5][6][7][8]

-

Lipophilicity (cLogP): ~1.1 (Predicted). The CF

group increases lipophilicity compared to a methyl/ethyl group, enhancing membrane permeability. -

Basicity (pKa):

-

Unsubstituted Piperidine: pKa ~11.0.

-

Trifluoroethyl-Amine (Isomer A/B):[5]pKa ~5.4 – 6.0 .

-

Mechanism: The strong electron-withdrawing inductive effect (-I) of the CF

group significantly lowers the electron density on the adjacent nitrogen, reducing its basicity. This is crucial for reducing hERG channel inhibition and improving oral bioavailability by preventing lysosomal trapping.

-

Synthetic Methodologies

The synthesis of these isomers requires distinct strategies to ensure regioselectivity.

Workflow Diagram: Divergent Synthesis

Figure 1: Divergent synthetic pathways for Isomer A (Alkylation route) and Isomer B (Reductive Amination route).

Protocol 1: Synthesis of Isomer A (Ring Substitution)

Target: 1-(2,2,2-Trifluoroethyl)piperidin-4-amine

Rationale: Direct alkylation of the secondary piperidine nitrogen is efficient using highly reactive triflates.

-

Starting Material: 4-(Boc-amino)piperidine (CAS 73874-95-0).

-

Alkylation:

-

Dissolve 4-(Boc-amino)piperidine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM or THF.

-

Cool to 0°C. Dropwise add 2,2,2-trifluoroethyl triflate (1.1 eq). Note: Trifluoroethyl iodide is less reactive and may require heating in DMF/K2CO3.

-

Stir at RT for 12–16 hours. Monitor by LCMS (formation of Boc-protected intermediate).

-

-

Deprotection:

-

Treat the intermediate with 4M HCl in dioxane or TFA/DCM (1:1) for 2 hours.

-

Concentrate to dryness to yield the dihydrochloride or trifluoroacetate salt.

-

Protocol 2: Synthesis of Isomer B (Exocyclic Substitution)

Target: this compound

Rationale: Reductive amination is preferred here to establish the C-N bond between the ketone and the electron-deficient trifluoroethylamine.

-

Starting Material: N-Boc-piperidin-4-one (CAS 79099-07-3).

-

Reductive Amination:

-

Dissolve N-Boc-piperidin-4-one (1.0 eq) and 2,2,2-trifluoroethylamine (1.2 eq) in DCE (Dichloroethane).

-

Add catalytic Acetic Acid (1-2 drops) to activate the ketone. Stir for 30 mins to form the imine/hemiaminal.

-

Add Sodium triacetoxyborohydride (STAB) (1.5 eq) in portions.

-

Stir at RT for 16 hours. Quench with saturated NaHCO

.

-

-

Deprotection:

-

Remove the N-Boc group using standard acidic conditions (HCl or TFA) as above.

-

Handling, Safety & Analytics

Safety Profile (GHS Classification)

-

Signal Word: DANGER

-

Hazards:

-

H314: Causes severe skin burns and eye damage (Free base is corrosive).

-

H302: Harmful if swallowed.

-

-

Precaution: Handle in a fume hood. The trifluoroethylating agents (triflates) are potent alkylators; use double-gloving.

Analytical Validation

To confirm the identity of the synthesized material, ensure the following diagnostic signals are present:

| Method | Diagnostic Signal (Isomer A) | Diagnostic Signal (Isomer B) |

| Singlet at ~ -69 to -72 ppm (typical for N-CH | Similar range, but shift varies with pH. | |

| Quartet for -CH | Quartet for -CH | |

| LCMS | M+1 = 183.2. Fragmentation often shows loss of CF | M+1 = 183.2. Distinct retention time. |

References

-

PubChem Compound Summary. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine (CID 16228722).[4] National Center for Biotechnology Information (2025). [Link]

-

Gillis, E. P., et al. "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry 58.21 (2015): 8315-8359. (Contextual grounding for pKa modulation). [Link]

-

Meanwell, N. A. "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry 61.14 (2018): 5822-5880. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. mdpi.com [mdpi.com]

- 3. Bis(2,2,2-trifluoroethyl)amine | C4H5F6N | CID 78999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-(2,2,2-Trifluoroethyl)piperidin-4-amine | C7H13F3N2 | CID 16228722 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-(2,2,2-TRIFLUOROETHYL)PIPERIDIN-4-AMINE | 187217-99-8 [chemicalbook.com]

An In-depth Technical Guide to Lipophilicity Changes in N-Trifluoroethyl Piperidine Derivatives

A Senior Application Scientist's Perspective for Drug Development Professionals

Preamble: Beyond Potency—The Primacy of Physicochemical Properties

In modern drug discovery, the mantra has shifted from a singular focus on target potency to a holistic optimization of a candidate's entire property profile. Among these properties, lipophilicity reigns as a critical determinant of a molecule's fate in the body, influencing everything from absorption and distribution to metabolism and toxicity (ADMET).[1][2][] The piperidine scaffold is a ubiquitous feature in pharmaceuticals, valued for its synthetic tractability and presence in numerous natural products.[4] However, modulating the properties of piperidine-containing compounds requires a nuanced understanding of how substituents, particularly those on the basic nitrogen, dictate overall behavior.

This guide provides an in-depth analysis of the N-trifluoroethyl moiety as a strategic tool for modulating the lipophilicity of piperidine derivatives. We will move beyond simplistic rules of thumb to explore the intricate interplay between electronic effects, basicity (pKa), and the resulting distribution coefficient (logD), which is the most pharmacologically relevant measure of lipophilicity at physiological pH.

The Foundational Role of Lipophilicity in Drug Design

Lipophilicity, colloquially "fat-loving," describes a compound's ability to dissolve in non-polar solvents.[1] Its importance cannot be overstated; it governs a drug's ability to cross the lipid-rich barriers of cell membranes, a prerequisite for reaching its intracellular or CNS target.[1][] However, this is a "Goldilocks" property:

-

Too Hydrophilic (Low Lipophilicity): The compound may have excellent aqueous solubility but suffer from poor membrane permeability, leading to low absorption and an inability to reach its target.

-

Too Lipophilic (High Lipophilicity): The compound may exhibit poor aqueous solubility, get trapped in lipid membranes, show increased metabolic clearance by liver enzymes, and bind non-specifically to plasma proteins and off-target receptors, often leading to toxicity.[][5]

The most common metrics for lipophilicity are the partition coefficient (logP) and the distribution coefficient (logD).

-

logP: The logarithm of the concentration ratio of the neutral form of a compound in an octanol/water system at equilibrium. It is an intrinsic property.

-

logD: The logarithm of the concentration ratio of all forms (neutral and ionized) of a compound in an octanol/water system at a specific pH. For basic compounds like piperidines, logD at pH 7.4 (logD₇.₄) is the most physiologically relevant measure.

The N-Trifluoroethyl Group: A Strategic Modification

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and other properties.[6][7][8] While highly fluorinated groups like trifluoromethyl (-CF₃) are known to significantly increase lipophilicity, the N-trifluoroethyl group (-CH₂CF₃) offers a more subtle and powerful modulation of physicochemical properties.

The key to understanding its effect lies in the interplay between its inductive electron-withdrawing nature and its impact on the basicity of the piperidine nitrogen.

The Inductive Effect and pKa Suppression

The three fluorine atoms on the terminal carbon of the N-trifluoroethyl group exert a powerful inductive electron-withdrawing effect. This effect is transmitted through the ethyl spacer to the piperidine nitrogen, reducing its electron density. A lower electron density makes the nitrogen lone pair less available to accept a proton, thereby lowering the compound's basicity (pKa).[7][9]

This pKa suppression is a critical event. The Henderson-Hasselbalch equation dictates the ratio of the protonated (ionized) to the unprotonated (neutral) form of a basic compound at a given pH. At physiological pH (7.4), a lower pKa means a significantly larger fraction of the piperidine derivative will exist in its neutral, more lipophilic form.

dot graph "pKa_Impact_on_Lipophilicity" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", label="Fig 1. Causality of N-Trifluoroethyl Group on logD₇.₄", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Logical flow of the N-trifluoroethyl group's influence on effective lipophilicity.

Comparative Analysis: A Hypothetical Case Study

To illustrate this principle, let's consider a hypothetical series of N-substituted piperidines. The data presented below are representative values intended to demonstrate the expected trends.

| Compound | Substituent (R) | pKa (Predicted) | clogP (Calculated) | logD₇.₄ (Expected) | Rationale |

| 1 | -H | ~11.2 | 1.40 | -1.88 | Highly protonated at pH 7.4 |

| 2 | -CH₂CH₃ (Ethyl) | ~11.0 | 2.35 | -1.25 | Increased intrinsic lipophilicity, still mostly protonated |

| 3 | -CH₂CF₃ (Trifluoroethyl) | ~8.0 | 2.50 | 1.86 | pKa closer to 7.4; higher fraction of neutral, lipophilic form |

This table clearly demonstrates the core concept: while the intrinsic lipophilicity of the neutral form (clogP) of the N-ethyl and N-trifluoroethyl derivatives are similar, the dramatic suppression of pKa in the fluorinated compound leads to a profound increase in the effective lipophilicity (logD₇.₄). This shift can be the difference between a failed candidate and a successful drug, particularly for CNS-targeted agents where crossing the blood-brain barrier is essential.[10]

Methodologies for Lipophilicity Determination

Accurate determination of lipophilicity is paramount. While computational models provide rapid initial estimates, experimental validation is non-negotiable for lead optimization.

dot graph "Lipophilicity_Workflow" { graph [layout=dot, splines=true, overlap=false, bgcolor="#F1F3F4", label="Fig 2. Experimental Workflow for Lipophilicity Profiling", fontname="Arial", fontsize=12, fontcolor="#202124", size="10,5!"]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

} enddot Caption: Decision workflow for selecting appropriate lipophilicity determination methods.

In Silico Prediction

Numerous software packages can predict logP and logD based on a molecule's structure.[11][12] These are invaluable for virtual screening and initial library design. However, their accuracy can be limited, especially for novel scaffolds or molecules with complex intramolecular interactions.[13] They serve as excellent starting points but require experimental confirmation.

Experimental Protocol: "Gold Standard" Shake-Flask Method

The shake-flask method is the definitive technique for logP/logD determination, directly measuring the partitioning of a compound between n-octanol and an aqueous buffer.[14][15][16]

Protocol: Shake-Flask logD₇.₄ Determination

-

Preparation:

-

Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

-

Pre-saturate the n-octanol by mixing it vigorously with the PBS buffer (1:1 v/v) for 24 hours, then allow the phases to separate completely. Use the octanol-saturated buffer and buffer-saturated octanol for the experiment.

-

Prepare a stock solution of the N-trifluoroethyl piperidine derivative in a suitable solvent (e.g., DMSO) at 10 mM.

-

-

Partitioning:

-

In a glass vial, add 1 mL of the buffer-saturated n-octanol and 1 mL of the octanol-saturated PBS buffer.

-

Spike in the test compound from the stock solution to a final concentration of ~50 µM. Causality Note: This concentration should be low enough to avoid solubility issues in either phase but high enough for accurate quantification.

-

Tightly cap the vial and shake vigorously on a mechanical shaker for at least 3 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Centrifuge the vial at >2000 x g for 15 minutes to ensure complete separation of the two phases. Self-Validation Step: Visually inspect for a sharp interface with no emulsions.

-

-

Quantification:

-

Carefully withdraw an aliquot from the aqueous phase and the n-octanol phase.

-

Dilute each aliquot appropriately.

-

Analyze the concentration of the compound in each phase using a validated analytical method, typically LC-MS/MS or UV-Vis spectroscopy.

-

-

Calculation:

-

Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Compound]octanol / [Compound]aqueous )

-

Experimental Protocol: High-Throughput RP-HPLC Method

For screening larger numbers of compounds, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) offers a faster alternative that correlates well with shake-flask data.[17][18][19] The principle is that a compound's retention time on a non-polar stationary phase is proportional to its lipophilicity.

Protocol: RP-HPLC logk'w Determination for logD Correlation

-

System Setup:

-

HPLC system with a UV detector.

-

Stationary Phase: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Aqueous buffer (e.g., 20 mM ammonium acetate, pH 7.4).

-

Mobile Phase B: Methanol or Acetonitrile.

-

-

Calibration:

-

Select a set of 5-7 standard compounds with known, reliable logP/logD₇.₄ values that span the expected range of your test compounds.

-

For each standard, perform a series of isocratic runs with varying percentages of Mobile Phase B (e.g., 40%, 50%, 60%, 70%, 80%).

-

Calculate the retention factor (k') for each run: k' = (t_R - t_0) / t_0, where t_R is the retention time of the compound and t_0 is the column dead time.

-

-

Extrapolation to logk'w:

-

For each standard, plot logk' versus the percentage of organic modifier (%B).

-

Perform a linear regression and extrapolate to 0% organic modifier (100% aqueous phase) to determine the y-intercept, which is logk'w.[17] Causality Note: logk'w represents the compound's retention in a purely aqueous mobile phase, providing a standardized lipophilicity index.

-

Create a calibration curve by plotting the known logD₇.₄ values of the standards against their calculated logk'w values.

-

-

Sample Analysis:

-

Perform the same series of isocratic runs for the N-trifluoroethyl piperidine derivative.

-

Determine its logk'w by extrapolation.

-

Use the calibration curve to determine the experimental logD₇.₄ of the test compound. Self-Validation Step: The calibration curve must have a high correlation coefficient (R² > 0.95) for the results to be considered trustworthy.

-

Conclusion and Future Perspectives

The strategic incorporation of an N-trifluoroethyl group onto a piperidine core is a powerful tactic for medicinal chemists. It allows for a significant increase in effective lipophilicity (logD₇.₄) not primarily by increasing the intrinsic lipophilicity (logP), but by modulating the compound's pKa downwards. This nuanced approach enables fine-tuning of a critical ADME property, potentially enhancing membrane permeability and CNS penetration while mitigating the risks associated with excessive intrinsic lipophilicity.

As drug discovery continues to embrace multi-parameter optimization, a deep, mechanistic understanding of how structural modifications impact physicochemical properties is essential.[20] The N-trifluoroethyl group serves as a prime example of intelligent design, where a subtle electronic effect translates into a profound and beneficial change in a molecule's overall pharmacological profile. The robust experimental validation of these properties, using both high-throughput and gold-standard methods, ensures that this design strategy is built on a foundation of scientific integrity.

References

- Avdeef, A., Box, K. J., Comer, J. E., Hibbert, C., & Tam, K. Y. (1996). pH-metric log P. 10. Interlaboratory study of log P determination by shake-flask and potentiometric methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-1413.

- Li, L., Liu, X., & Zhang, H. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Zhu, C., Jiang, Y., & Chen, J. (2009). Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector. Combinatorial Chemistry & High Throughput Screening, 12(3), 250-257.

- Bess, E. N., & Miller, B. L. (2020).

- Cambridge MedChem Consulting. (n.d.). LogP/D.

- Mei, H., Han, J., & Fustero, S. (2020). The Many Roles for Fluorine in Medicinal Chemistry. ACS Medicinal Chemistry Letters, 11(4), 344-347.

- Valko, K. (2017). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation.

- Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?

- Pharmaeducation. (2024, August 5). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology.

- Ciura, K., Dziomba, S., & Nowak, P. (2022). Methods for Determination of Lipophilicity. Encyclopedia.pub.

- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315-8359.

- O'Hagan, D. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(8), 790-804.

- Shultz, M. D. (2019). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 14(4), 305-307.

- BOC Sciences. (2024, April 23). Lipophilicity of Drug.

- Andrés, A., Rosés, M., Ràfols, C., Bosch, E., & Huerta, J. M. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 181-191.

- Eros, D., Kovesdi, I., Orfi, L., Takacs-Novak, K., Acsady, G., & Keri, G. (2002). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Medicinal Chemistry, 9(20), 1819-1829.

- Mannhold, R., & Dross, K. (1999). Reliability of logP Predictions Based on Calculated Molecular Descriptors: A Critical Review. Current Medicinal Chemistry, 6(11), 1047-1056.

- Valko, K. L. (2018). The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC. Methods in Molecular Biology, 1824, 217-228.

- Leeson, P. D., & Springthorpe, B. (2007). Lipophilic Efficiency as an Important Metric in Drug Design. Journal of Medicinal Chemistry, 50(21), 5219-5229.

- Mannhold, R., Poda, G. I., Ostermann, C., & Tetko, I. V. (2009). Calculation of molecular lipophilicity: State-of-the-art and comparison of log P methods on more than 96,000 compounds. Journal of Pharmaceutical Sciences, 98(3), 861-893.

- Carreira, E. M., & Müller, K. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemMedChem, 11(21), 2389-2396.

- Smith, A. D. (2018). The influence of aliphatic fluorination on lipophilicity. University of Southampton.

- Jeffries, B., Wang, Z., & Linclau, B. (2020). Lipophilicity trends upon fluorination of isopropyl, cyclopropyl and 3-oxetanyl groups. Beilstein Journal of Organic Chemistry, 16, 2141-2150.

- Begam, H., & Mandal, A. S. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 27(19), 6667.

- Zhou, M., Han, S., Wang, Y., Zhang, W., Wang, Z., & Zeng, Y. (2023). Recent advances in trifluoroethylation reaction. Organic Chemistry Frontiers, 10(24), 5986-6009.

- O'Hagan, D. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3345.

- Lasota, J., & Giebułtowicz, J. (2022).

Sources

- 1. omicsonline.org [omicsonline.org]

- 2. researchgate.net [researchgate.net]

- 4. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benthamdirect.com [benthamdirect.com]

- 12. researchgate.net [researchgate.net]

- 13. semanticscholar.org [semanticscholar.org]

- 14. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Simultaneous determination of LogD, LogP, and pK(a) of drugs by using a reverse phase HPLC coupled with a 96-well plate auto injector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. The Impact of Lipophilicity in Drug Discovery: Rapid Measurements by Means of Reversed-Phase HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

Methodological & Application

Synthesis of N-(2,2,2-trifluoroethyl)piperidin-4-amine via reductive amination

Application Note: AN-2026-TFE Topic: Synthesis of N-(2,2,2-Trifluoroethyl)piperidin-4-amine via Titanium-Mediated Reductive Amination

Executive Summary

This application note details a robust, scalable protocol for the synthesis of This compound , a critical pharmacophore in medicinal chemistry often used to modulate lipophilicity and metabolic stability.

The synthesis addresses a specific chemical challenge: the low nucleophilicity of 2,2,2-trifluoroethylamine caused by the strong electron-withdrawing effect of the trifluoromethyl group (

The Solution: We utilize a Titanium(IV) Isopropoxide [Ti(O

Retrosynthetic Analysis & Strategy

The target molecule is accessed via the reductive amination of a protected piperidone precursor.

-

Target: this compound

-

Key Disconnection: C–N bond between the exocyclic amine and the trifluoroethyl group (or the piperidine C4).

-

Selected Route: Reductive amination of

-Boc-4-piperidone with 2,2,2-trifluoroethylamine , followed by Boc-deprotection.

Reaction Scheme

Figure 1: Synthetic pathway utilizing Titanium(IV) mediation to overcome low amine nucleophilicity.

Critical Process Parameters (CPP)

| Parameter | Condition | Rationale |

| Lewis Acid | Ti(O | Essential to activate the ketone and scavenge water, forcing imine formation. |

| Solvent (Step 1) | THF or DCM (Anhydrous) | Aprotic solvent required to prevent premature hydrolysis of the titanate. |

| Reducing Agent | NaBH | Stronger hydride source than STAB; added after imine formation is complete. |

| Temperature | Ambient (Step 1) | Step 1 requires time/energy for equilibrium; Step 2 is exothermic. |

| Stoichiometry | Amine Excess (1.2–1.5 equiv) | Drives the ketone to full conversion. |

Detailed Experimental Protocol

Phase 1: Reductive Amination (Imine Formation & Reduction)

Reagents:

-

-Boc-4-piperidone (

-

2,2,2-Trifluoroethylamine (

equiv, -

Titanium(IV) isopropoxide (

equiv, -

Sodium borohydride (NaBH

) ( -

Dichloromethane (DCM) or THF (anhydrous,

mL) -

Methanol (anhydrous,

mL)

Step-by-Step Procedure:

-

Imine Formation:

-

To a flame-dried round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, add

-Boc-4-piperidone ( -

Add 2,2,2-trifluoroethylamine (

g) in one portion. -

Critical Step: Add Ti(O

Pr) -

Stir the mixture at room temperature for 12–16 hours under nitrogen.

-

Checkpoint: Monitor by TLC or LCMS. You will not see the ketone peak; the imine may hydrolyze on silica, so LCMS (looking for M+H of the imine) is preferred.

-

-

Reduction:

-

Dilute the reaction mixture with Methanol (

mL). Note: This solubilizes the borohydride. -

Cool the reaction vessel to 0°C (ice bath).

-

Add NaBH

( -

Allow the mixture to warm to room temperature and stir for 2 hours.

-

-

Workup (Titanium Quench):

-

The "Rochelle's Salt" Method (Recommended for ease of filtration):

-

Quench the reaction by adding

mL of water followed by -

Stir vigorously for 1–2 hours until the biphasic mixture separates clearly (the titanium forms a soluble complex).

-

-

Extraction: Extract the aqueous layer with DCM (

mL). -

Drying: Combine organic layers, dry over Na

SO -

Purification: The crude material (usually a pale oil) can often be used directly. If necessary, purify via flash column chromatography (Hexanes/EtOAc).

-

Phase 2: Deprotection (Boc Removal)

Reagents:

-

Crude Intermediate from Phase 1

-

Trifluoroacetic acid (TFA) (

equiv) or 4M HCl in Dioxane -

DCM (

mL)

Procedure:

-

Dissolve the intermediate in DCM (

mL). -

Add TFA (

mL) dropwise at 0°C. -

Stir at room temperature for 2 hours.

-

Workup: Concentrate the solvent/TFA in vacuo.

-

Free Base Isolation: Redissolve residue in DCM, wash with sat. NaHCO

(carefully!), dry over K -

Salt Isolation: If HCl/Dioxane was used, the product precipitates as the hydrochloride salt. Filter and dry.[2]

-

Mechanistic Insight & Troubleshooting

Mechanism of Ti(O Pr) Activation

Unlike standard acid catalysis, Titanium(IV) coordinates to the ketone oxygen, increasing electrophilicity, while simultaneously coordinating the amine. Upon hemiaminal formation, the titanium species facilitates water elimination to form the imine-titanium complex, which is stable enough to prevent reversal of the equilibrium but reactive toward hydride reduction.

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Conversion (<30%) | Insufficient activation of weak amine. | Increase Ti(O |

| Emulsion during workup | Titanium hydroxides forming a gel. | Use Rochelle's salt (sat. aq.) and stir longer (up to 4h) or use 1M NaOH quench (if product is stable). |

| Product is water soluble | Polarity of secondary amine. | During extraction, salt the aqueous phase with NaCl; use CHCl |

Workflow Visualization

Figure 2: Operational workflow for the synthesis.

References

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990). "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium borohydride." The Journal of Organic Chemistry, 55(8), 2552–2554.

-

Bhattacharyya, S. (1995). "Titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds with sodium borohydride." Journal of the Chemical Society, Perkin Transactions 1, (18), 2527-2532.

-

Abdel-Magid, A. F., & Mehrman, S. J. (2006). "A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes." Organic Process Research & Development, 10(5), 971–1031.

-

Barney, C. L., et al. (2011). "Reversal of Diastereoselectivity in Reactions of Trifluoroacetaldehyde Ethyl Hemiacetal." The Journal of Organic Chemistry, 76(1), 285–288.

Sources

- 1. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 2. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]

- 3. beilstein-journals.org [beilstein-journals.org]

- 4. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

Using trifluoroacetaldehyde hydrate for amine trifluoroethylation

Overcoming the "Hydrate Trap" with Trifluoroacetaldehyde Hydrate

Executive Summary

The N-trifluoroethyl group (

However, the direct reductive amination of amines with trifluoroacetaldehyde hydrate (TFAH) is deceptively difficult. Unlike standard aldehydes, TFAH exists as a stable gem-diol due to the strong electron-withdrawing effect of the

This guide provides three field-proven protocols to break this trap and achieve high-yield trifluoroethylation, ranging from standard bench-scale methods to advanced Lewis-acid activation.[1]

The Challenge: The "Hydrate Trap" Mechanism

In standard reductive amination, an aldehyde dehydrates to form an imine, which is then reduced. With TFAH, the equilibrium strongly favors the hydrate (gem-diol) or hemiaminal over the imine. Standard reducing agents (like STAB) often fail because the imine concentration is negligible under neutral conditions.

Key Insight: Success requires forcing the equilibrium toward the imine before or during the reduction step.

Figure 1: Reaction Mechanism & The Hydrate Trap

Caption: The "Hydrate Trap" (Red) acts as a thermodynamic sink.[1] Successful protocols must drive the dehydration step (Green) to access the reducible imine.

Experimental Protocols

Protocol A: The "Gold Standard" (Borohydride Reduction)

Best for: Routine synthesis, secondary amines, and substrates tolerant of acidic pH.

This method uses Sodium Cyanoborohydride (

Reagents:

-

Amine substrate (1.0 equiv)

-

Trifluoroacetaldehyde hydrate (1.2 – 1.5 equiv)

- (2.0 equiv)

-

Solvent: Methanol (MeOH) or MeOH/DCM (1:1)

-

Additive: Acetic Acid (AcOH) or ZnCl

(Catalytic)

Step-by-Step:

-

Imine Pre-equilibrium: Dissolve the amine and TFAH in MeOH (0.1 M concentration).

-

Acid Activation: Add AcOH (approx. 5–10 equiv) to adjust pH to ~4–5.[1] Stir for 30 minutes at room temperature. Note: The solution may warm slightly.

-

Reduction: Cool to 0°C. Add

portion-wise. -

Reaction: Allow to warm to RT and stir for 12–16 hours.

-

Workup: Quench with sat.

. Extract with DCM.[1][2] The product is often less basic than the starting material; ensure the aqueous layer is basic (pH > 10) during extraction to recover the product.

Critical Check: If conversion is low, add activated 3Å molecular sieves in Step 1 to physically remove water.[1]

Protocol B: Lewis Acid Activation (Titanium Isopropoxide)

Best for: Weakly nucleophilic amines (anilines), sterically hindered substrates, or when "Protocol A" fails.[1]

Titanium(IV) isopropoxide acts as both a Lewis acid to activate the carbonyl and a water scavenger, effectively forcing the formation of the imine/hemiaminal species.[3]

Reagents:

-

Amine (1.0 equiv)

-

TFAH (1.2 equiv)

- (1.5 – 2.0 equiv)

- (1.5 equiv)

-

Solvent: THF (anhydrous)

Step-by-Step:

-

Complexation: In a flame-dried flask under Nitrogen, mix amine and TFAH in anhydrous THF.

-

Titanium Addition: Add neat

dropwise.[1] The solution often turns yellow/orange. -

Dehydration: Stir at RT for 4–6 hours (or reflux for 2 hours for difficult substrates). This forms the titanium-amine complex.[1]

-

Reduction: Cool to 0°C. Add

(solid) or as a solution in minimal diglyme/EtOH. Stir for 2 hours. -

Quench (Crucial): Quench by adding 1N NaOH or water.[1] A heavy white precipitate (

) will form. -

Filtration: Filter through a Celite pad to remove titanium salts.[1] Wash the pad with EtOAc.

Protocol C: Catalytic Hydrogenation (Scalable)

Best for: Large-scale preparations (>10g) where boron waste is a concern.[1]

Reagents:

-

Amine (1.0 equiv)

-

TFAH (1.5 equiv)

-

Catalyst: 10% Pd/C (5-10 wt%)[1]

-

Hydrogen Gas (1–5 bar)

Step-by-Step:

-

Mix amine and TFAH in Ethanol.

-

Add Pd/C catalyst carefully (under inert gas).[1]

-

Hydrogenate on a Parr shaker or in an autoclave at 3–5 bar

pressure for 18 hours. -

Filter through Celite and concentrate.

Data Summary & Reducing Agent Selection

| Feature | NaBH(OAc)3 (STAB) | NaBH3CN (Protocol A) | Ti(OiPr)4 + NaBH4 (Protocol B) |

| Water Tolerance | Low (Hydrolyzes) | High | Zero (Scavenges water) |

| Reactivity | Mild | Moderate | High (Forces Reaction) |

| Selectivity | High | High | Moderate |

| Toxicity | Low | High (Cyanide risk) | Low |

| Use Case | Avoid for TFAH (usually fails) | Standard Lab Scale | Difficult/Hindered Amines |

Troubleshooting & Optimization

Workflow Decision Tree

Caption: Decision matrix for selecting the optimal trifluoroethylation protocol based on amine nucleophilicity.

Common Issues:

-

No Reaction: The hydrate is not dehydrating. Switch to Protocol B (Titanium) or add molecular sieves to Protocol A.

-

Stalling: The hemiaminal is forming but not reducing.[1] Ensure the pH is acidic enough (Protocol A) to protonate the -OH group.

-

Validation: Use

NMR .

Safety & Handling

-

Toxicity: Trifluoroacetaldehyde (and its hydrate) can metabolize to trifluoroacetic acid or inhibit specific enzymes. Handle in a fume hood.

-

Volatility: While the hydrate is stable, heating it releases gaseous trifluoroacetaldehyde (b.p. -19°C).[1] Do not heat open vessels.

-

Cyanide: When using

, ensure the waste stream is treated with bleach (hypochlorite) to destroy cyanide residues before disposal.

References

-

General Reactivity & Hemiacetal Usage: Funabiki, K. et al.[1][5] "The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of

-Hydroxy- -

Titanium(IV) Isopropoxide Protocol: Neidigh, K. A. et al. "Direct Reductive Amination of Carbonyl Compounds with Titanium(IV) Isopropoxide and Sodium Borohydride."[2][4][7] J. Org.[1][6] Chem.1998 , 63, 2527.[1] (Adapted for fluorinated substrates).[8][9][10] [Link]

-

pKa Effects of Fluorination: Sivaguru, P. et al. "Fluoroalkyl N-sulfonyl hydrazones: An efficient reagent for the synthesis of fluoroalkylated compounds." Science China Chemistry2021 .[1] (Discusses electronic effects of trifluoroethyl groups). [Link]

-

Catalytic Hydrogenation Methods: Beller, M. et al. "Progress in Hydroaminations and Reductive Aminations." Chem. Rev.[1]1998 , 98, 675.[1] [Link]

Sources

- 1. Ethanamine, 2,2,2-trifluoro- | C2H4F3N | CID 9773 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Titanium(IV)isopropoxide reductive amination , Hive Novel Discourse [chemistry.mdma.ch]

- 3. designer-drug.com [designer-drug.com]

- 4. designer-drug.com [designer-drug.com]

- 5. Sci-Hub. The Use of Trifluoroacetaldehyde Ethyl Hemiacetal or Hydrate in a Simple and Practical Regioselective Synthesis of β‐Hydroxy‐β‐trifluoromethyl Ketones from Enamines and Imines. / ChemInform, 2003 [sci-hub.ru]

- 6. The use of trifluoroacetaldehyde ethyl hemiacetal or hydrate in a simple and practical regioselective synthesis of beta-hydroxy-beta-trifluoromethyl ketones from enamines and imines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Facile preparation of N-methyl secondary amines by titanium(IV) isopropoxide-mediated reductive amination of carbonyl compounds - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Access to optically active tetrafluoroethylenated amines based on [1,3]-proton shift reaction - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: N-Trifluoroethylation of Secondary Amines

Welcome to the technical support center for the N-trifluoroethylation of secondary amines. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reactions. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to ensure your success in synthesizing these valuable compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for N-trifluoroethylation of secondary amines?

There are several established methods, with the choice depending on your substrate's functional group tolerance, desired scale, and available reagents. Two prominent methods are:

-

Reductive Amination using Trifluoroacetic Acid (TFA) and a Silane Reductant: This is a practical, often catalyst-free method that uses readily available and inexpensive TFA as the trifluoroethyl source.[1][2][3] It exhibits broad functional group tolerance, avoiding harsh reductants like LiAlH₄ that can affect other parts of the molecule.[3]

-

Metal-Catalyzed N-H Insertion Reactions: These methods often employ a trifluoroethyl source like 2,2,2-trifluoroethylamine hydrochloride in the presence of a metal catalyst, such as an iron porphyrin complex.[4][5][6][7] These reactions proceed via a cascade diazotization/N-trifluoroethylation pathway.[4][7]

Q2: Why is the introduction of a trifluoroethyl group important in drug discovery?

The trifluoroethyl group is a valuable moiety in medicinal chemistry because it can significantly modulate the physicochemical properties of a parent molecule.[1][3] Its strong electron-withdrawing nature can decrease the basicity of the amine, which can be crucial for optimizing drug-receptor interactions and pharmacokinetic profiles.[8] Additionally, it can enhance metabolic stability and membrane permeability.[3]

Q3: Can I perform these reactions open to the air?

Remarkably, some modern protocols, particularly the catalyst-free reductive amination with TFA and phenylsilane, do not require rigorous exclusion of air or moisture.[1][2][3] This operational simplicity makes the procedure highly practical for a standard laboratory setting.[3]

Troubleshooting Guide

Problem 1: Low or No Yield of the Desired N-Trifluoroethylated Product

Low yield is a common issue that can stem from several factors. Here’s a systematic approach to diagnosing and solving the problem.

Possible Cause 1.1: Sub-optimal Reaction Conditions

Q: I'm not getting the expected yield. Where should I start with optimization?

A: The stoichiometry of your reagents is a critical starting point. For the TFA/silane method, the ratio of TFA to the amine is crucial. Using an excess of TFA (around 1.75 equivalents) is often optimal for driving the reaction towards the desired trifluoroethylated amine.[1][3] With insufficient TFA, you may see the formation of the corresponding trifluoroacetamide as a major side product.[3]

Optimization Parameters for TFA/Silane Reductive Amination:

| Parameter | Recommended Range | Rationale |

| TFA (equiv.) | 1.5 - 2.0 | An excess drives the equilibrium towards the formation of the iminium ion intermediate, minimizing amide side-product formation.[3] |

| Silane (equiv.) | 2.0 - 3.0 | Phenylsilane is a common choice. An excess ensures complete reduction of the iminium intermediate. |

| Temperature | Room Temp. to 70 °C | Reaction kinetics are substrate-dependent. Start at room temperature and gently heat if the reaction is sluggish.[1] |

| Solvent | THF, Toluene | Tetrahydrofuran (THF) is a commonly used solvent for this transformation.[1][3][9] |

Possible Cause 1.2: Substrate Reactivity Issues

Q: My secondary amine is sterically hindered or electron-deficient. Could this be the problem?

A: Yes, both electronic effects and steric hindrance play a significant role.

-

Electronic Effects: Electron-rich amines are generally more nucleophilic and tend to react more readily.[4] Conversely, anilines with electron-withdrawing groups may exhibit lower reactivity, although good yields can still be achieved.[4][10] In some cases, N-methyl anilines have been reported to give low conversions.[3]

-

Steric Hindrance: Highly sterically hindered amines may react slower or not at all. For instance, N-isopropylaniline derivatives have shown limited success in some catalytic systems.[4]

Troubleshooting Steps:

-

Increase Reaction Time and/or Temperature: For less reactive substrates, prolonged reaction times and moderate heating (e.g., 70 °C) can improve conversion.[1]

-

Consider an Alternative Method: If a particular method is failing, the substrate may be incompatible. For example, if the TFA/silane method is problematic, a metal-catalyzed approach might be more successful, or vice-versa.

Problem 2: Formation of Significant Side Products

Q: I'm observing a major side product in my reaction mixture. How can I identify and prevent it?

A: The most common side product in the TFA/silane reductive amination is the corresponding N-trifluoroacetamide.

Cause 2.1: Amide Formation

The formation of the amide occurs when the silyl ester intermediate, which is an activated form of TFA, is attacked by the amine nucleophile before the reduction pathway can take place. This is more likely to happen if the concentration of the free amine is too high.

Prevention Strategy:

-

Ensure Sufficient Acid: As mentioned, using an excess of TFA (1.75 equivalents or more) protonates the amine, reducing the concentration of the free amine and favoring the formation of the iminium ion intermediate, which then gets reduced to the desired product.[3]

Experimental Workflow & Mechanism

Here is a generalized workflow for the catalyst-free N-trifluoroethylation of a secondary amine using TFA and phenylsilane.

Caption: Proposed mechanism for reductive trifluoroethylation.

Problem 3: Purification Challenges

Q: My product is volatile or difficult to purify by standard column chromatography. What are my options?

A: N-trifluoroethylated amines can sometimes be challenging to purify due to their basicity and potential volatility.

Strategy 3.1: Acid-Base Extraction

For basic amine products, an acid-base extraction can be a powerful purification technique.

-

Dissolve the crude reaction mixture in an organic solvent like ethyl acetate.

-

Wash with a dilute aqueous acid (e.g., 1M HCl). The amine product will be protonated and move into the aqueous layer, while non-basic organic impurities remain in the organic layer.

-

Separate the aqueous layer and basify it with a strong base (e.g., NaOH) to deprotonate the amine.

-

Extract the free amine back into an organic solvent.

-

Wash with brine, dry the organic layer, and concentrate to obtain the purified product. [11]

Strategy 3.2: Volatile Products

If your product is volatile, care must be taken during the concentration step. [1][3][9]

-

Use a rotary evaporator with a cold trap and carefully control the vacuum and temperature to avoid loss of product.

-

For highly volatile compounds, it may be preferable to isolate the product as its hydrochloride salt, which is typically a non-volatile solid. [1][3][9]This can be achieved by bubbling HCl gas through a solution of the purified amine in an appropriate solvent or by adding a solution of HCl in a solvent like ether.

Strategy 3.3: Column Chromatography

If column chromatography is necessary:

-

Deactivate the Silica: Amines can streak on silica gel. To mitigate this, you can either pre-treat the silica with a small amount of a tertiary amine like triethylamine (e.g., 1% in the eluent) or use commercially available deactivated silica gel. [11]* Boc-Protection: For particularly problematic amines, a temporary protection strategy can be employed. The amine can be protected with a Boc group, purified by chromatography, and then deprotected to yield the clean product. [11]

References

-

Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Nature Communications, 8, 15913. [Link]

-

Zhang, Y., Zhu, M., Zhang, Y., & Wang, H. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances, 11(35), 21637-21641. [Link]

-

ResearchGate. (n.d.). Trifluoroethylation reactions of secondary amines. Isolated yields... [Figure]. ResearchGate. Retrieved from [Link]

-

National Center for Biotechnology Information. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. National Library of Medicine. [Link]

-

Semantic Scholar. (n.d.). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. Retrieved from [Link]

-

Lamani, K. S. (2023). Recent Advancements in Trifluoroethylation Reactions: New Methods and Applications in Organic Synthesis. IRE Journals, 7(3), 826-834. [Link]

-

Andrews, K. G., Faizova, R., & Denton, R. M. (2017). A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid. PMC. [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions a [Figure]. ResearchGate. Retrieved from [Link]

-

Hill, D. R., Hsiao, C.-N., Kurukulasuriya, R., & Wittenberger, S. J. (2002). 2,2,2-Trifluoroethyl Formate: A Versatile and Selective Reagent for the Formylation of Alcohols, Amines, and N-Hydroxylamines. Organic Chemistry Portal. [Link]

-

Wang, L., et al. (n.d.). Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines. PMC. [Link]

-

Chen, Y., et al. (2022). Recent Advances of N-2,2,2-Trifluoroethylisatin Ketimines in Organic Synthesis. Molecules, 27(1), 229. [Link]

-

RSC Publishing. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. RSC Advances. [Link]

-

Zhang, Y., Zhu, M., Zhang, Y., & Wang, H. (2021). Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution. PMC. [Link]

-

Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Recent Advances in Trifluoromethylation Reactions with Electrophilic Trifluoromethylating Reagents. Chemistry – A European Journal, 20(50), 16806-16829. [Link]

-

ResearchGate. (n.d.). Reaction scope. Trifluoromethylation of amines: Reactions were... [Figure]. ResearchGate. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction conditions a. [Figure]. ResearchGate. Retrieved from [Link]

-

Zhang, Z., et al. (2021). Efficient N-Trifluoromethylation of Amines with Carbon Disulfide and Silver Fluoride as Reagents. CCS Chemistry. [Link]

-

Ashenhurst, J. (2018, May 7). Nucleophilicity Trends of Amines. Master Organic Chemistry. [Link]

-

Organic Chemistry Solution. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. [Video]. YouTube. [Link]

- Google Patents. (n.d.). Process for the purification of amines.

-

ResearchGate. (n.d.). Recent advances in trifluoroethylation reaction. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A practical and catalyst-free trifluoroethylation reaction of amines using trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Iron porphyrin-catalyzed N -trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03379D [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Iron porphyrin-catalyzed N-trifluoroethylation of anilines with 2,2,2-trifluoroethylamine hydrochloride in aqueous solution - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chinesechemsoc.org [chinesechemsoc.org]

- 9. researchgate.net [researchgate.net]

- 10. Direct synthesis of N-perfluoro-tert-butyl secondary amines from N-trifluoromethyl secondary amines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. youtube.com [youtube.com]

Technical Support Center: 2,2,2-Trifluoroethylamine (TFEA) Stability & Reactivity Guide

Topic: Stability of 2,2,2-trifluoroethyl amine intermediates in acidic media Role: Senior Application Scientist Format: Technical Support Center Guide (Q&A / Troubleshooting)

Welcome to the Advanced Synthesis Support Module. This guide addresses the unique challenges researchers face when working with 2,2,2-trifluoroethylamine (TFEA, CAS: 753-90-2) in acidic environments. Unlike standard alkyl amines, TFEA possesses a highly electron-withdrawing trifluoromethyl group that drastically alters its basicity, nucleophilicity, and the stability of its intermediates.

Part 1: The Core Science (Read This First)

The "Basicity Paradox" The most common failure mode in TFEA chemistry is treating it like a standard amine (e.g., ethylamine).

-

Standard Amine pKa: ~10.7 (Protonated form)

-

TFEA pKa: ~5.7 (Protonated form) [1, 2]

Implication: In standard acidic buffers (pH 4-6) used for imine formation, regular amines are >99% protonated (non-nucleophilic). TFEA, however, remains largely unprotonated and available. However, its intrinsic nucleophilicity is significantly lower due to the electron-withdrawing CF3 group. This creates a kinetic bottleneck: TFEA is available but reluctant to react.

Part 2: Critical Workflows & Protocols

Module A: Reductive Amination in Acidic Media

User Query: "I am trying to couple TFEA with a ketone using standard NaBH(OAc)3/AcOH conditions, but I see no conversion. The starting material remains unchanged. Why?"

Root Cause: The equilibrium constant for imine formation with TFEA is unfavorable. The CF3 group destabilizes the imine intermediate (making it prone to hydrolysis) and reduces the rate of initial attack. Standard weak acids (AcOH) are often insufficient to drive dehydration.

The Solution: Titanium(IV)-Mediated Dehydration For TFEA, you must force the equilibrium by scavenging water. We recommend a Lewis-acid mediated protocol rather than Brønsted acid catalysis.

Validated Protocol:

-

Imine Formation (The Critical Step):

-

Mix Carbonyl (1.0 equiv) and TFEA (1.2–1.5 equiv) in anhydrous THF or Dichloromethane.

-

Add Titanium(IV) isopropoxide (Ti(OiPr)4) (1.5–2.0 equiv).

-

Note: The solution will likely turn yellow/orange. Stir at Room Temperature (RT) for 6–12 hours. The Ti(IV) acts as both a Lewis acid activator and a water scavenger.

-

-

Reduction:

-

Dilute with dry methanol (optional, to solubilize borohydride).

-

Add NaBH4 (2.0 equiv) cautiously (exothermic).

-

Stir for 2–4 hours.

-

-

Workup (Crucial):

-

Quench with 1N NaOH or saturated Rochelle’s salt solution to break the titanium-amine complex. A white precipitate (TiO2) will form. Filter through Celite before extraction.

-

Visualization: Reaction Pathway & Troubleshooting

Caption: Figure 1. Comparative workflow for TFEA reductive amination. Route A often fails due to imine instability; Route B stabilizes the intermediate via Titanium complexation.

Module B: Amide Stability & Deprotection

User Query: "I have a molecule with a Boc-protected amine and a trifluoroethyl-amide moiety. Can I remove the Boc group with 4M HCl/Dioxane without hydrolyzing the TFEA-amide?"

Technical Insight: Yes. N-(2,2,2-trifluoroethyl)amides are exceptionally stable to acidic hydrolysis compared to standard alkyl amides.

Mechanistic Explanation:

-

Reduced O-Basicity: The strong electron-withdrawing effect of the CF3 group (inductive effect, -I) propagates through the nitrogen to the carbonyl. This makes the carbonyl oxygen significantly less basic than in standard amides.

-